molecular formula C19H16ClNO3 B6063579 2-[2-(3-chloro-5-ethoxy-4-hydroxyphenyl)vinyl]-8-quinolinol

2-[2-(3-chloro-5-ethoxy-4-hydroxyphenyl)vinyl]-8-quinolinol

Cat. No. B6063579
M. Wt: 341.8 g/mol
InChI Key: LVTOGSYEVIGZRJ-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(3-chloro-5-ethoxy-4-hydroxyphenyl)vinyl]-8-quinolinol is a chemical compound that belongs to the class of quinoline derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology.

Mechanism of Action

The mechanism of action of 2-[2-(3-chloro-5-ethoxy-4-hydroxyphenyl)vinyl]-8-quinolinol is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of various enzymes, such as tyrosine kinases, cyclooxygenases, and lipoxygenases. It may also modulate the expression of various genes involved in inflammation, apoptosis, and cell proliferation.
Biochemical and Physiological Effects
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to inhibit the growth of various microorganisms, including bacteria, fungi, and viruses. It has also been shown to induce apoptosis in cancer cells and to inhibit the proliferation of various cancer cell lines. In addition, it has been found to exhibit anti-inflammatory and antioxidant properties, which may be useful in the treatment of various inflammatory and oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[2-(3-chloro-5-ethoxy-4-hydroxyphenyl)vinyl]-8-quinolinol in lab experiments is its wide range of biological activities. It can be used to study various signaling pathways and to evaluate the potential therapeutic applications of various diseases. However, one of the main limitations of using this compound is its low solubility in water, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for the study of 2-[2-(3-chloro-5-ethoxy-4-hydroxyphenyl)vinyl]-8-quinolinol. One of the main areas of research is the development of more efficient synthesis methods that can produce higher yields of the compound. Another area of research is the identification of the specific molecular targets of the compound and the elucidation of its mechanism of action. In addition, the potential therapeutic applications of the compound in various diseases, such as cancer, inflammation, and oxidative stress-related diseases, should be further investigated. Finally, the development of more soluble derivatives of the compound may also be of interest for future research.

Synthesis Methods

The synthesis of 2-[2-(3-chloro-5-ethoxy-4-hydroxyphenyl)vinyl]-8-quinolinol involves the reaction of 3-chloro-5-ethoxy-4-hydroxybenzaldehyde with 8-hydroxyquinoline in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a suitable solvent, such as ethanol or methanol. The product is then purified by recrystallization or chromatography.

Scientific Research Applications

2-[2-(3-chloro-5-ethoxy-4-hydroxyphenyl)vinyl]-8-quinolinol has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biological activities, including antimicrobial, antitumor, anti-inflammatory, and antioxidant properties. It has also been shown to modulate various signaling pathways, such as the MAPK/ERK pathway, the NF-κB pathway, and the PI3K/Akt pathway.

properties

IUPAC Name

2-[(E)-2-(3-chloro-5-ethoxy-4-hydroxyphenyl)ethenyl]quinolin-8-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO3/c1-2-24-17-11-12(10-15(20)19(17)23)6-8-14-9-7-13-4-3-5-16(22)18(13)21-14/h3-11,22-23H,2H2,1H3/b8-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVTOGSYEVIGZRJ-SOFGYWHQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=CC2=NC3=C(C=CC=C3O)C=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C/C2=NC3=C(C=CC=C3O)C=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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